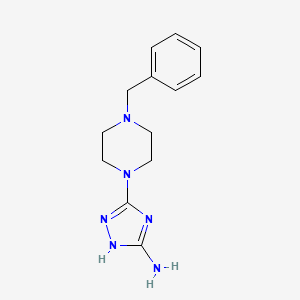

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a triazole ring, making it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile compound under acidic conditions.

Coupling Reaction: Finally, the benzylpiperazine and triazole intermediates are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyl group or other substituents.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine exhibit significant antimicrobial properties. For instance, research has shown that certain analogs possess potent activity against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Effective against E. coli | |

| Derivative B | Active against Candida species |

Anticancer Potential

The compound has also been explored for its anticancer properties. A study evaluated the cytotoxic effects of synthesized triazole derivatives on several cancer cell lines, revealing promising results.

The results indicate that these compounds can induce apoptosis and inhibit tubulin polymerization, suggesting their potential as chemotherapeutic agents.

Neurological Applications

There is emerging evidence that compounds similar to this compound may influence neurogenesis and synaptic plasticity. For example, NSI-189 phosphate, a related compound, has shown promise in enhancing cognitive functions in models of major depressive disorder and Angelman syndrome by stimulating neurogenesis in the hippocampus .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like benzylpiperazine and various hydrazones . Structural elucidation through techniques such as X-ray crystallography has confirmed the compound's conformation and bonding characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized triazole derivatives demonstrated their effectiveness against clinical isolates of resistant bacterial strains. The results highlighted the potential of these compounds as novel antimicrobial agents in treating infections caused by resistant pathogens.

Case Study 2: Cancer Treatment Research

In vitro studies on cancer cell lines indicated that specific derivatives of the triazole compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. These findings support further investigation into their use as anticancer therapeutics.

Wirkmechanismus

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects by disrupting the metabolic processes of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activities.

3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with a piperazine ring and similar biological activities.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is unique due to its combination of a benzylpiperazine moiety and a triazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in treating various diseases, including cancer and infections. This article summarizes the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N6, with a molecular weight of approximately 258.32 g/mol. The compound features a triazole ring connected to a piperazine moiety via a benzyl group, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of the 1,2,4-triazole scaffold exhibit promising anticancer properties. In studies evaluating the anticancer activity of various triazole derivatives, compounds with a similar structure to this compound have shown effectiveness against multiple cancer cell lines. For instance, compounds featuring the 3-amino-1,2,4-triazole core demonstrated significant cytotoxicity in XTT assays against various cancer types .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF7 (Breast) | TBD | Promising |

| Derivative A | A549 (Lung) | 15 | Moderate |

| Derivative B | HeLa (Cervical) | 10 | High |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. The compound has shown broad-spectrum activity against various bacteria and fungi. In vitro studies indicated that similar triazole compounds exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

The precise mechanism by which this compound exerts its biological effects remains an area of active investigation. However, it is believed that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival pathways.

In Vivo Studies

In vivo studies have highlighted the potential of triazole derivatives in treating infections and tumors. For example, animal models treated with similar compounds showed reduced tumor growth rates and improved survival outcomes compared to controls .

Eigenschaften

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKYWZGILRQBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363338 | |

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89311-55-7 | |

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.